

Application Notes and Protocols for Co-immunoprecipitation of Amphiphysin Binding Partners

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Compound of Interest

Compound Name: *amphiphysin*

Cat. No.: *B1176556*

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These application notes provide a detailed protocol for the identification of binding partners for the protein **amphiphysin** using co-immunoprecipitation (Co-IP) coupled with mass spectrometry (Co-IP-MS). **Amphiphysin** is a critical protein involved in clathrin-mediated endocytosis, membrane trafficking, and cytoskeletal organization. Its interactions with various cellular proteins are essential for these functions. This protocol is designed to be a comprehensive guide for researchers aiming to elucidate the **amphiphysin** interactome.

Introduction

Amphiphysin is a BAR domain-containing protein that exists in two isoforms in mammals, **Amphiphysin 1** (AMPH1) and **Amphiphysin 2** (BIN1). These proteins play a crucial role in bending cellular membranes and are implicated in synaptic vesicle recycling. The C-terminal Src homology 3 (SH3) domain of **amphiphysin** is known to interact with the proline-rich domains (PRDs) of several key proteins involved in endocytosis, such as dynamin and synaptojanin.[1][2] Dysregulation of **amphiphysin** and its interactions has been linked to various neurological disorders and cancers, making its binding partners potential therapeutic targets.

Co-immunoprecipitation is a powerful technique to isolate a specific protein and its interacting partners from a cell lysate.[3][4][5] This protocol outlines the steps for immunoprecipitating

endogenous **amphiphysin** and its associated protein complex, followed by identification of the binding partners using mass spectrometry.

Key Amphiphysin Binding Partners

A number of proteins have been identified as binding partners for **amphiphysin**, primarily through its SH3 domain. The table below summarizes some of the well-characterized interactors.

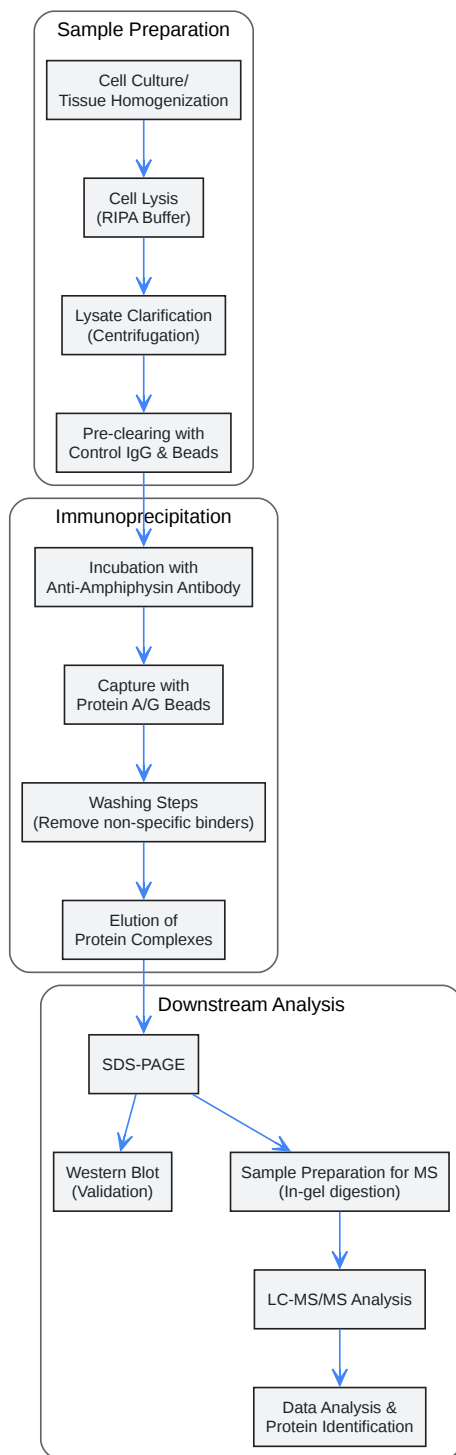
Binding Partner	Function in Relation to Amphiphysin	Interaction Domain/Motif	Relevant Isoform(s)
Dynamin	GTPase involved in the scission of newly formed vesicles. Recruited by amphiphysin to the neck of clathrin-coated pits.[2]	SH3 domain of amphiphysin binds to the Proline-Rich Domain (PRD) of dynamin.[1]	Amphiphysin 1 & 2
Synaptojanin	Inositol phosphatase that regulates phosphoinositide levels during endocytosis.	SH3 domain of amphiphysin interacts with the PRD of synaptojanin.	Amphiphysin 1 & 2
Clathrin	Major component of the protein coat on vesicles. Amphiphysin links dynamin to the clathrin coat.	CLAP (Clathrin and AP-2 binding) domain.	Amphiphysin 1 & 2
AP-2 Complex	Adaptor protein complex that links clathrin to cargo receptors in the plasma membrane.	CLAP domain.	Amphiphysin 1 & 2
AP-1 Complex	Adaptor protein complex involved in vesicle trafficking from the trans-Golgi network.	WDLW motif interacts with γ-adaptin.	Amphiphysin 1 & 2
c-Myc	Transcription factor involved in cell growth and proliferation.	Myc Box 1 (MB1) of c-Myc interacts with the Myc-binding domain of BIN1.	Amphiphysin 2 (BIN1)

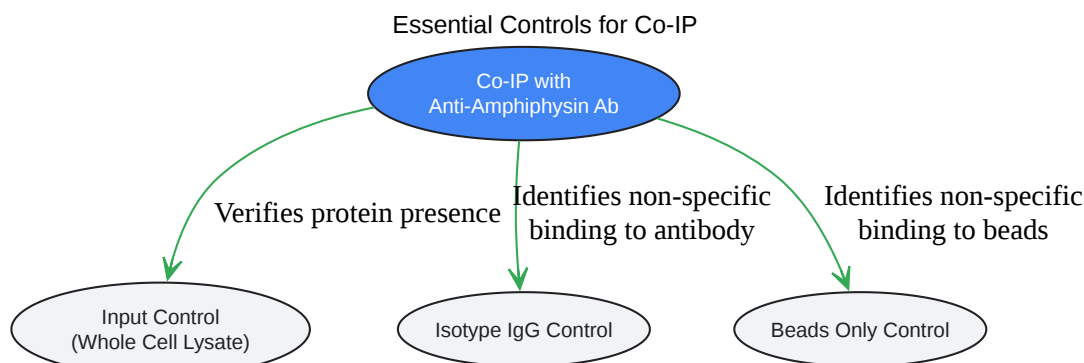
Endophilin	BAR domain protein also involved in membrane curvature and endocytosis.	SH3 domain interaction with PRD.	Amphiphysin 1 & 2
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Experimental Workflow

The overall workflow for the co-immunoprecipitation of **amphiphysin** and its binding partners followed by mass spectrometry is depicted below.

Co-immunoprecipitation Workflow for Amphiphysin Binding Partners





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